molecular formula C8H14Br2O B14645400 2,4-Dibromo-2,5-dimethylhexan-3-one CAS No. 56829-66-4

2,4-Dibromo-2,5-dimethylhexan-3-one

Cat. No.: B14645400
CAS No.: 56829-66-4
M. Wt: 286.00 g/mol
InChI Key: PLPOLLLBRWYBBT-UHFFFAOYSA-N
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Description

2,4-Dibromo-2,5-dimethylhexan-3-one is an organic compound with the molecular formula C8H14Br2O. It is a halogenated derivative of hexanone, characterized by the presence of two bromine atoms and two methyl groups attached to the hexane backbone. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-2,5-dimethylhexan-3-one typically involves the bromination of 2,5-dimethylhexan-3-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-2,5-dimethylhexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromo-2,5-dimethylhexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-2,5-dimethylhexan-3-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-2,5-dimethylhexan-3-one is unique due to the presence of both bromine atoms and methyl groups, which confer specific reactivity and steric effects. This makes it a valuable compound in organic synthesis and various chemical applications .

Properties

CAS No.

56829-66-4

Molecular Formula

C8H14Br2O

Molecular Weight

286.00 g/mol

IUPAC Name

2,4-dibromo-2,5-dimethylhexan-3-one

InChI

InChI=1S/C8H14Br2O/c1-5(2)6(9)7(11)8(3,4)10/h5-6H,1-4H3

InChI Key

PLPOLLLBRWYBBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(C)(C)Br)Br

Origin of Product

United States

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